molecular formula C9H11BClNO3 B591720 (4-Chloro-3-(dimethylcarbamoyl)phenyl)boronic acid CAS No. 871332-76-2

(4-Chloro-3-(dimethylcarbamoyl)phenyl)boronic acid

Cat. No. B591720
M. Wt: 227.451
InChI Key: ZTPXXLBYJKNIDH-UHFFFAOYSA-N
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Description

“(4-Chloro-3-(dimethylcarbamoyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . This compound can be used as a reactant in palladium-catalyzed direct arylation .


Synthesis Analysis

The synthesis of boronic acids often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid . Aryl halides or triflates can be coupled with diboronyl reagents using transition metal catalysts .


Molecular Structure Analysis

The molecular formula of “(4-Chloro-3-(dimethylcarbamoyl)phenyl)boronic acid” is C13H19BClNO3 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Boronic acids, including “(4-Chloro-3-(dimethylcarbamoyl)phenyl)boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction .

Scientific Research Applications

Boronic acids are commonly used in a type of reaction called the Suzuki-Miyaura coupling . This is a type of carbon-carbon bond forming reaction that is widely used in organic chemistry. The reaction involves the use of a palladium catalyst and a boronic acid, such as “(4-Chloro-3-(dimethylcarbamoyl)phenyl)boronic acid”, to couple two different organic fragments together .

The outcome of the reaction is the formation of a new carbon-carbon bond, which can be used to create a wide variety of complex organic molecules. This makes the Suzuki-Miyaura coupling a very powerful tool in the field of organic synthesis .

  • Suzuki-Miyaura Coupling

    • Field : Organic Chemistry
    • Application : Boronic acids are used in Suzuki-Miyaura coupling, a type of carbon-carbon bond-forming reaction .
    • Method : The reaction involves a palladium catalyst and a boronic acid to couple two different organic fragments together .
    • Outcome : The formation of a new carbon-carbon bond, which can create a variety of complex organic molecules .
  • Synthesis of Biaryl Amides

    • Field : Medicinal Chemistry
    • Application : Boronic acids are used in the synthesis of biaryl amides, which have shown muscarinic acetylcholine receptor subtype M1 agonistic activity .
    • Method & Outcome : The specific methods and outcomes can vary depending on the exact compounds used .
  • Preparation of Borinic Acid Picolinate Esters

    • Field : Dermatology
    • Application : Boronic acids are used in the preparation of borinic acid picolinate esters for use against cutaneous diseases .
    • Method & Outcome : The specific methods and outcomes can vary depending on the exact compounds used .
  • 1,4-Conjugate Addition Reactions

    • Field : Organic Chemistry
    • Application : Boronic acids are used in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .
    • Method & Outcome : The specific methods and outcomes can vary depending on the exact compounds used .
  • Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application : Boronic acids are used in cross-coupling reactions with diazoesters or potassium cyanate .
    • Method & Outcome : The specific methods and outcomes can vary depending on the exact compounds used .
  • Synthesis of Fluorenes

    • Field : Organic Chemistry
    • Application : Boronic acids are used in the synthesis of fluorenes .
    • Method & Outcome : The specific methods and outcomes can vary depending on the exact compounds used .
  • Preparation of Borinic Acid Picolinate Esters

    • Field : Dermatology
    • Application : Boronic acids are used in the preparation of borinic acid picolinate esters for use against cutaneous diseases .
    • Method & Outcome : The specific methods and outcomes can vary depending on the exact compounds used .
  • Cross-Coupling Reactions with Diazomethane

    • Field : Organic Chemistry
    • Application : Boronic acids are used in cross-coupling reactions with diazoesters .
    • Method & Outcome : The specific methods and outcomes can vary depending on the exact compounds used .
  • Cross-Coupling Reactions with Potassium Cyanate

    • Field : Organic Chemistry
    • Application : Boronic acids are used in cross-coupling reactions with potassium cyanate .
    • Method & Outcome : The specific methods and outcomes can vary depending on the exact compounds used .

Safety And Hazards

“(4-Chloro-3-(dimethylcarbamoyl)phenyl)boronic acid” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

[4-chloro-3-(dimethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClNO3/c1-12(2)9(13)7-5-6(10(14)15)3-4-8(7)11/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPXXLBYJKNIDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661227
Record name [4-Chloro-3-(dimethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-(dimethylcarbamoyl)phenyl)boronic acid

CAS RN

871332-76-2
Record name B-[4-Chloro-3-[(dimethylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Chloro-3-(dimethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 871332-76-2
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